molecular formula C6H11O3P B6246044 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid CAS No. 2680540-07-0

1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid

Cat. No.: B6246044
CAS No.: 2680540-07-0
M. Wt: 162.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a cyclopropane ring substituted with a dimethylphosphoryl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by the introduction of the dimethylphosphoryl and carboxylic acid groups. One common method involves the reaction of cyclopropane derivatives with dimethylphosphoryl chloride under controlled conditions to introduce the dimethylphosphoryl group. The carboxylic acid group can be introduced through subsequent oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides or carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols.

Scientific Research Applications

1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can act as a ligand, binding to active sites and modulating the activity of target proteins. The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.

    Cyclopropane-1,1-dicarboxylic acid: A compound with two carboxylic acid groups on the cyclopropane ring.

    Dimethylphosphoryl derivatives: Compounds with similar phosphoryl groups but different core structures.

Uniqueness

1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring, dimethylphosphoryl group, and carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2680540-07-0

Molecular Formula

C6H11O3P

Molecular Weight

162.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.